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Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and
characterization of 2-Hydroxy Imipramine-d6, a deuterated metabolite of the tricyclic
antidepressant Imipramine. This isotopically labeled compound is a critical tool for
pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative
bioanalysis.

Introduction

Imipramine, a dibenzazepine derivative, is a widely prescribed tricyclic antidepressant. Its
clinical efficacy and therapeutic monitoring are influenced by its metabolism, primarily through
N-demethylation to desipramine and aromatic hydroxylation. The 2-hydroxy metabolite, 2-
hydroxyimipramine, is a significant product of this metabolic pathway, mediated largely by the
cytochrome P450 enzyme CYP2D6. Understanding the formation and clearance of this
metabolite is crucial for comprehensive drug development and personalized medicine.

The synthesis of 2-Hydroxy Imipramine-d6, where six deuterium atoms are incorporated into
the N,N-dimethylamino moiety, provides a stable, heavy-isotope labeled internal standard. This
is invaluable for mass spectrometry-based quantification, allowing for precise and accurate
measurement of the non-labeled analyte in complex biological matrices by correcting for matrix
effects and variations in sample processing.
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Synthetic Pathway

The synthesis of 2-Hydroxy Imipramine-d6 is a multi-step process that involves the
preparation of a key intermediate, 2-methoxy-10,11-dihydro-5H-dibenzolb,flazepine, followed
by alkylation with a deuterated side chain and subsequent demethylation to yield the final
product.

Step 1: Synthesis of 2-Methoxy-iminodibenzyl

Step 3: Alkylation and Demethylation

KOH, Methanol/Toluene, Reflux
10,11-Dibr i VEM hoxy-10,11-dihydro-5H-dibenzolbflazepine | v pur

Step 2: Synthesis of Deuterated Side Chain

B2

Click to download full resolution via product page
Figure 1: Proposed synthetic pathway for 2-Hydroxy Imipramine-d6.

Experimental Protocols
Synthesis of 2-Methoxy-10,11-dihydro-5H-
dibenzo[bh,flazepine

o Reaction Setup: To a solution of methanol, add potassium hydroxide and heat to reflux until
the solid is completely dissolved.

» Addition of Reactants: Add toluene to the solution, followed by the portion-wise addition of
10,11-dibromo-10,11-dihydro-5H-dibenzo[b,flazepine.

e Reaction: The reaction mixture is heated to reflux for 6-8 hours.
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o Work-up and Purification: After cooling, water is added, and the organic layer is separated,
washed, and dried. The solvent is removed under reduced pressure, and the crude product
is purified by crystallization to yield 2-methoxy-10,11-dihydro-5H-dibenzo[b,flazepine.

Synthesis of 3-(Dimethylamino-d6)propyl chloride

 Activation of 3-Chloropropanol: 3-Chloropropanol is reacted with an iodinating agent (e.qg.,
Nal in acetone) to produce 1-chloro-3-iodopropane. This enhances the leaving group ability
for the subsequent nucleophilic substitution.

» Alkylation: 1-Chloro-3-iodopropane is reacted with commercially available dimethylamine-d6
in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., K2CO3) to yield 3-
(dimethylamino-d6)propyl chloride.

 Purification: The product is purified by distillation under reduced pressure.

Synthesis of 2-Hydroxy Imipramine-d6

» Alkylation of 2-Methoxy-iminodibenzyl: To a solution of 2-methoxy-10,11-dihydro-5H-
dibenzo[b,flazepine in anhydrous dimethylformamide (DMF), sodium hydride is added
portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition
of 3-(dimethylamino-d6)propyl chloride. The reaction is then stirred at room temperature
overnight.

o Work-up: The reaction is quenched with water and the product, 2-Methoxy Imipramine-d6, is
extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

o Demethylation: The crude 2-Methoxy Imipramine-d6 is dissolved in anhydrous
dichloromethane (DCM) and cooled to -78°C. Boron tribromide (BBr3) is added dropwise,
and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

 Final Purification: The reaction is carefully quenched with methanol, and the solvent is
removed under reduced pressure. The residue is purified by column chromatography on
silica gel to afford 2-Hydroxy Imipramine-d6.

Characterization

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b564544?utm_src=pdf-body
https://www.benchchem.com/product/b564544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The structural integrity and isotopic enrichment of the synthesized 2-Hydroxy Imipramine-d6
are confirmed by a combination of mass spectrometry and nuclear magnetic resonance (NMR)

spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and
the incorporation of six deuterium atoms.

Calculated Mass Observed Mass
Compound Molecular Formula
(m/z) (m/z)
2-Hydroxy Imipramine ~ C19H24N20 296.1889 296.1891
2-Hydroxy
C19H18D6N20O 302.2266 302.2268

Imipramine-d6

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the structure of the final compound and to
verify the position of the deuterium labels. The absence of signals corresponding to the N-
methyl protons in the *H NMR spectrum and the altered multiplicity of the adjacent carbon in
the 13C NMR spectrum are indicative of successful deuteration.

1H NMR Spectral Data (Predicted, 400 MHz, CDClIs)
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Proton Assignment

2-Hydroxy Imipramine (0,
ppm)

2-Hydroxy Imipramine-d6
(5, ppm)

Aromatic-H 6.8-7.2 (m, 7H) 6.8-7.2 (m, 7H)
-OCHs

-OH 4.5 (br s, 1H) 4.5 (br s, 1H)
-CHa2-N (ring) 3.9 (t, 2H) 3.9 (t, 2H)
-CH2- (ring) 3.2 (s, 4H) 3.2 (s, 4H)
-CH2z-N (side chain) 2.4 (t, 2H) 2.4 (t, 2H)
-N(CHs)2 2.25 (s, 6H) Signal absent

-CH2- (side chain)

1.8 (quint, 2H)

1.8 (quint, 2H)

13C NMR Spectral Data (Predicted, 100 MHz, CDCIs)

Carbon Assignment

2-Hydroxy Imipramine (0,
ppm)

2-Hydroxy Imipramine-d6
(3, ppm)

Aromatic C-O 155.0 155.0
148.2, 1455, 135.0, 132.8, 148.2, 1455, 135.0, 132.8,
Aromatic C 129.5,128.0, 125.0, 120.5, 129.5,128.0, 125.0, 120.5,
118.0, 1155 118.0, 1155
-CH2z-N (side chain) 58.0 58.0
-CH2-N (ring) 48.5 48.5
-N(CHs)2 45.5 ~45.0 (septet, low intensity)
-CH2- (ring) 31.0 31.0
-CH:- (side chain) 27.0 27.0

Analytical Workflow
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The use of 2-Hydroxy Imipramine-d6 as an internal standard in a typical quantitative
bioanalytical workflow involves several key steps.

Biological Sample Collection
(e.g., Plasma, Urine)

Addition of Internal Standard
(2-Hydroxy Imipramine-d6)

Sample Preparation
(Protein Precipitation, LLE, or SPE)
[LC-MS/MS Analysis)
[Data Processing and Quantificatior)

[Pharmacokinetic Modeling‘a
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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